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Compound of Interest

Compound Name: Diosmin

Cat. No.: B1670713

This comparison guide provides a detailed analysis of a head-to-head clinical trial evaluating
the efficacy and safety of diosmin compared to a placebo in patients with Chronic Venous
Disease (CVD). The data and methodologies presented are intended for researchers,
scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data from a randomized, double-blind,
placebo-controlled, multicenter clinical study investigating the effects of a bioavailable diosmin
formulation (usmin® Plus) over an 8-week period.[1]

Table 1: Patient Demographics and Baseline Characteristics

Characteristic Diosmin Group (n=36) Placebo Group (n=36)
Age (years) 45.8 £10.2 47.1+£9.8

Gender (Female/Male) 28/8 29/7

Weight (kg) 725+12.3 74.1+11.9

Height (cm) 168.3+8.1 169.2+7.5

BMI ( kg/m 2) 25.6 + 3.4 259+3.1

Table 2: Efficacy of Diosmin vs. Placebo in Chronic Venous Disease
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Parameter Diosmin Group Placebo Group p-value
Leg Circumference
(cm)
Baseline 38.4+45 389+4.1 NS
Week 4 37.9+43 38.8+4.0 <0.001
Week 8 375+4.2 38.7+3.9 <0.001
Pain Visual Analogue
Scale (VAS)
Baseline 6.8+1.5 6.7+1.6 NS
Week 4 42+18 58+17 <0.05
Week 8 29+19 51+1.9 <0.05
Global Index Score
(GIS)
Significant No Significant
Week 8 <0.001
Improvement Improvement
Venous Clinical
Severity Score
(VCSS)
Baseline 82zx21 8120 NS
Week 4 6.1+1.9 75+1.8 <0.01
Week 8 45+17 7.1+17 <0.001

NS: Not Significant

Experimental Protocols

The clinical trial was a randomized, double-blind, placebo-controlled, multicenter study.[1]

Inclusion Criteria:
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» Male and female patients aged =18 and <60 years.[1]

» Diagnosed with Chronic Venous Disease (CVD) with a Clinical-Etiology-Anatomy-
Pathophysiology (CEAP) classification of C2 to C4.[1]

» Patients presenting with painful venous symptomatology in the lower limbs for at least 15
days.[2]

e Pain intensity of > 30 mm on a 100 mm Visual Analogue Scale (VAS).[Z]
Exclusion Criteria:

» Patients with other vascular diseases, diabetes, or blood disorders.[1]

e Lower limb edema of cardiac, renal, or hepatic origin.[1]

e Concomitant use of other treatments for CVD.[3]

Treatment:

o Active Group: Received a 450 mg tablet of a bioavailable diosmin formulation (usmin® Plus)
once daily for 8 weeks.[1]

o Placebo Group: Received a matching placebo tablet once daily for 8 weeks.[1]
Efficacy Assessments:
e Leg Circumference: Measured at the ankle and calf at baseline, week 4, and week 8.[1]

o Pain: Assessed using a 100 mm Visual Analogue Scale (VAS) at baseline, week 4, and week
8.[1]

o Global Index Score (GIS): Calculated from the Chronic Venous Insufficiency Quality of Life
Questionnaire (CIVIQ-20) at week 8 to evaluate the overall impact on quality of life.[1][3]

» Venous Clinical Severity Score (VCSS): A clinician-rated scale to assess the severity of CVD
at baseline, week 4, and week 8.[1]
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Statistical Analysis: Data were analyzed using appropriate statistical tests to compare the
changes from baseline between the diosmin and placebo groups. A p-value of less than 0.05
was considered statistically significant.[1]
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Mechanism of Action

Diosmin exerts its therapeutic effects through multiple mechanisms:

Enhances Venous Tone: Diosmin increases venous tone by prolonging the activity of
norepinephrine on the vein wall.[4][5] This leads to venous constriction, reducing venous
capacitance and stasis.

Improves Lymphatic Drainage: It increases the frequency and intensity of lymphatic
contractions, which helps to reduce edema.[5]

Anti-inflammatory Effects: Diosmin inhibits the expression of inflammatory mediators such
as prostaglandins and cytokines like TNF-a and IL-6.[4][6] This anti-inflammatory action is
partly mediated through the inhibition of the NF-kB signaling pathway.[7][8][9][10]

Antioxidant Properties: It acts as a free radical scavenger, protecting endothelial cells from
oxidative damage.[4]

PI3K/Akt Pathway Activation: Diosmin has been shown to activate the PI3K/Akt signaling
pathway, which is involved in cell survival and inhibition of apoptosis.[11][12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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